REACTION_SMILES
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[CH3:1][Si:2]([C:3]#[C:4][C:5]([O:6][CH2:7][CH3:8])([O:9][CH2:10][CH3:11])[O:12][CH2:13][CH3:14])([CH3:15])[CH3:16].[CH3:23][OH:24].[CH3:25][CH2:26][CH2:27][CH2:28][CH3:29].[K+:17].[K+:18].[O-:19][C:20]([O-:21])=[O:22]>>[CH:3]#[C:4][C:5]([O:6][CH2:7][CH3:8])([O:9][CH2:10][CH3:11])[O:12][CH2:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C#C[Si](C)(C)C)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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C#CC(OCC)(OCC)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |